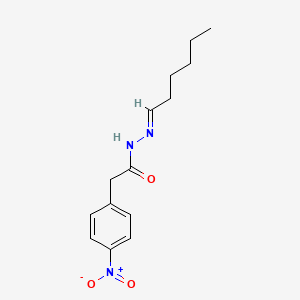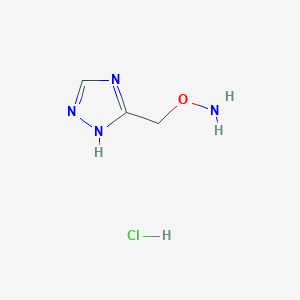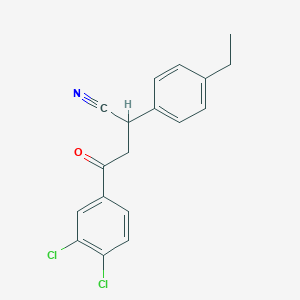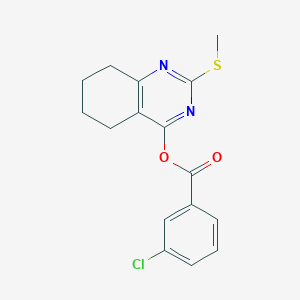
4-(3-Bromopropoxy)-1,2-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Bromopropoxy)phenylboronic acid” is a compound with the CAS Number: 957034-33-2 . It has a molecular weight of 258.91 . Another related compound is “4-(3-Bromopropoxy)benzaldehyde” with the CAS Number: 17954-81-3 . It has a molecular weight of 243.1 .
Molecular Structure Analysis
The molecular formula for “4-(3-Bromopropoxy)phenylboronic acid” is C9H12BBrO3 . For “4-(3-Bromopropoxy)benzaldehyde”, the molecular formula is C10H11BrO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromopropoxy)phenylboronic acid” include a storage temperature in an inert atmosphere at 2-8°C . and is in solid form .
Wissenschaftliche Forschungsanwendungen
Bromination in Organic Chemistry
4-(3-Bromopropoxy)-1,2-dimethylbenzene is closely related to compounds used in bromination studies in organic chemistry. For instance, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, a product of the radical bromination of 4-methoxy-1,2-dimethylbenzene, shows interesting intermolecular interactions suggestive of weak charge-transfer interactions (Liu et al., 2001). Similarly, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones highlight the synthetic utility of brominated intermediates in producing complex organic molecules (Aitken et al., 2016).
Catalysis and Chemical Synthesis
Brominated compounds play a pivotal role in catalysis and chemical synthesis. A study by Bennett et al. (2008) discusses the use of a selenoxide catalyst for brominations in an aqueous environment, highlighting the potential of brominated compounds in catalytic processes (Bennett et al., 2008).
Oxidation and Combustion Studies
In the field of combustion science, the kinetics of 1,2-dimethylbenzene oxidation and ignition were studied, providing insights into the reactivity of dimethylbenzene derivatives under various conditions. This research is relevant to understanding the combustion characteristics of similar brominated compounds (Gaïl et al., 2008).
Environmental Impact and Safety
The study of novel brominated flame retardants, including their occurrence in indoor air, dust, and consumer goods, reflects the growing concern about the environmental and health impacts of such chemicals. This research underscores the importance of understanding the environmental fate and safety of brominated compounds, including those related to 4-(3-Bromopropoxy)-1,2-dimethylbenzene (Zuiderveen et al., 2020).
Polymer Chemistry
In polymer chemistry, the use of brominated compounds as intermediates for the modification of polymers is notable. For instance, end-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes, including (3-bromopropoxy)benzene, demonstrates the application of brominated intermediates in creating functional polymers (Yang & Storey, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-bromopropoxy)-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDDDZNHLXWDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropoxy)-1,2-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


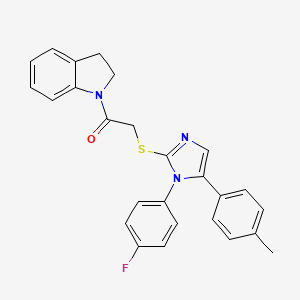
![2-(4-Methoxyphenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2812354.png)
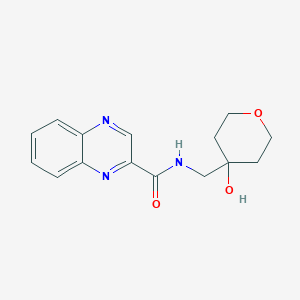
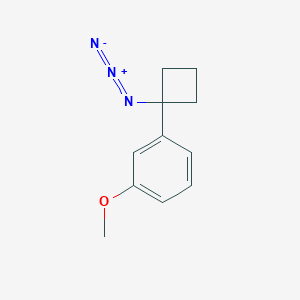
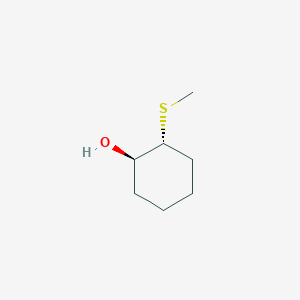
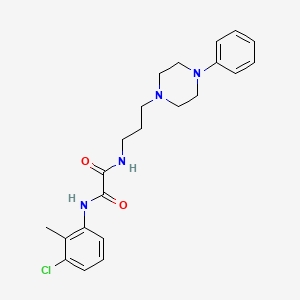
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812364.png)

